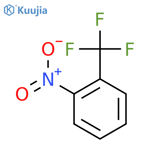

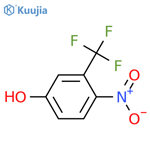

Cas no 386-72-1 (2-Nitro-3-(trifluoromethyl)phenol)

2-Nitro-3-(trifluoromethyl)phenol 化学的及び物理的性質

名前と識別子

-

- 2-Nitro-3-(trifluoromethyl)phenol

- alpha,alpha,alpha-trifluoro-2-nitro-m-cresol

- J-510153

- 3-Hydroxy-2-nitrobenzotrifluoride

- MFCD08282784

- EN300-731678

- Phenol, 2-nitro-3-(trifluoromethyl)-

- tri-fluoromethyl nitrophenol

- DB-069712

- CL9252

- A824229

- 2-Nitro-3-(trifluoromethyl)phenol, 2-Hydroxy-6-(trifluoromethyl)nitrobenzene

- BF-0762

- DTXSID80633875

- CS-0102032

- AKOS015833490

- SCHEMBL2792217

- Z1269241963

- 386-72-1

-

- MDL: MFCD08282784

- インチ: InChI=1S/C7H4F3NO3/c8-7(9,10)4-2-1-3-5(12)6(4)11(13)14/h1-3,12H

- InChIKey: KLWSGZHZNIOCPO-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C(=C1)O)[N+](=O)[O-])C(F)(F)F

計算された属性

- せいみつぶんしりょう: 207.01400

- どういたいしつりょう: 207.01432748g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 66Ų

じっけんとくせい

- PSA: 66.05000

- LogP: 2.84240

2-Nitro-3-(trifluoromethyl)phenol セキュリティ情報

- 危険レベル:IRRITANT

2-Nitro-3-(trifluoromethyl)phenol 税関データ

- 税関コード:2908999090

- 税関データ:

中国税関コード:

2908999090概要:

290899090他のフェノール類及びフェノールアルコールのハロゲン化誘導体(そのスルホン化/ニトロソ又はニトロソ誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290899090フェノールまたはフェノールアルコールのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

2-Nitro-3-(trifluoromethyl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0986631-5g |

2-Nitro-3-(trifluoromethyl)phenol |

386-72-1 | 95% | 5g |

$330 | 2024-08-02 | |

| Key Organics Ltd | BF-0762-10MG |

2-nitro-3-(trifluoromethyl)phenol |

386-72-1 | >95% | 10mg |

£63.00 | 2025-02-08 | |

| Key Organics Ltd | BF-0762-1G |

2-nitro-3-(trifluoromethyl)phenol |

386-72-1 | >95% | 1g |

£440.00 | 2023-09-08 | |

| abcr | AB303847-5 g |

2-Nitro-3-(trifluoromethyl)phenol, 95%; . |

386-72-1 | 95% | 5g |

€522.90 | 2023-04-26 | |

| Chemenu | CM122792-1g |

2-nitro-3-(trifluoromethyl)phenol |

386-72-1 | 95% | 1g |

$333 | 2021-06-17 | |

| Apollo Scientific | PC51036-1g |

3-Hydroxy-2-nitrobenzotrifluoride |

386-72-1 | 98+% | 1g |

£75.00 | 2024-05-26 | |

| Apollo Scientific | PC51036-5g |

3-Hydroxy-2-nitrobenzotrifluoride |

386-72-1 | 98+% | 5g |

£269.00 | 2024-05-26 | |

| Apollo Scientific | PC51036-250mg |

3-Hydroxy-2-nitrobenzotrifluoride |

386-72-1 | 98% | 250mg |

£57.00 | 2023-09-01 | |

| Enamine | EN300-731678-5.0g |

2-nitro-3-(trifluoromethyl)phenol |

386-72-1 | 95.0% | 5.0g |

$846.0 | 2025-03-21 | |

| Key Organics Ltd | BF-0762-25G |

2-nitro-3-(trifluoromethyl)phenol |

386-72-1 | >95% | 25g |

£644.00 | 2025-02-08 |

2-Nitro-3-(trifluoromethyl)phenol 合成方法

ごうせいかいろ 1

2-Nitro-3-(trifluoromethyl)phenol Raw materials

2-Nitro-3-(trifluoromethyl)phenol Preparation Products

2-Nitro-3-(trifluoromethyl)phenol 関連文献

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

2-Nitro-3-(trifluoromethyl)phenolに関する追加情報

Introduction to 2-Nitro-3-(Trifluoromethyl)Phenol (CAS No: 386-72-1)

2-Nitro-3-(trifluoromethyl)phenol (CAS No: 386-72-1) is a compound of significant interest in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which includes a nitro group (-NO₂) attached to the second position of a phenol ring and a trifluoromethyl group (-CF₃) at the third position. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for various applications.

The phenol moiety in 2-nitro-3-(trifluoromethyl)phenol serves as a versatile platform for further chemical modifications. The presence of the nitro group introduces strong electron-withdrawing effects, which significantly influence the electronic properties of the aromatic ring. This makes the compound highly reactive under certain conditions, enabling its use in synthesis reactions such as nucleophilic aromatic substitution and electrophilic aromatic substitution.

Recent studies have highlighted the potential of 2-nitro-3-(trifluoromethyl)phenol in drug design and development. Its structure allows for the creation of bioisosteric replacements, which can enhance drug efficacy and reduce toxicity. For instance, researchers have explored its role in designing inhibitors for protein kinases, a class of enzymes implicated in various diseases including cancer.

The trifluoromethyl group in this compound contributes to its stability and lipophilicity, which are critical properties for drug candidates. This group also enhances the molecule's ability to penetrate biological membranes, improving bioavailability. Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of 2-nitro-3-(trifluoromethyl)phenol, providing valuable insights into its potential therapeutic applications.

In terms of synthesis, 2-nitro-3-(trifluoromethyl)phenol can be prepared through various methods, including nitration of trifluoromethyl-substituted phenols and subsequent purification steps. The choice of synthesis method depends on the desired purity and scale of production. Recent research has focused on developing more efficient and environmentally friendly synthesis routes, such as using microwave-assisted synthesis or catalytic systems to minimize waste and energy consumption.

The physical properties of 2-nitro-3-(trifluoromethyl)phenol include a melting point of approximately 150°C and a boiling point around 400°C under standard conditions. Its solubility in common solvents such as water, ethanol, and dichloromethane has been extensively studied, making it easier to handle in laboratory settings.

From an environmental perspective, understanding the fate and transport of 2-nitro-3-(trifluoromethyl)phenol in natural systems is crucial. Studies have shown that this compound undergoes biodegradation under specific microbial conditions, though its persistence in certain environments remains a topic of ongoing research.

In conclusion, 2-nitro-3-(trifluoromethyl)phenol (CAS No: 386-72-1) is a multifaceted compound with promising applications across various scientific disciplines. Its unique structure, reactivity, and physical properties make it an invaluable tool for researchers aiming to develop novel materials and therapeutic agents.

386-72-1 (2-Nitro-3-(trifluoromethyl)phenol) 関連製品

- 88-30-2(4-Nitro-3-(trifluoromethyl)phenol)

- 1415392-99-2(1-(3-aminopropoxy)-1-ethoxyethane)

- 1349699-98-4((R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride)

- 941892-19-9(N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide)

- 946247-29-6(N'-(2,4-difluorophenyl)-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylethanediamide)

- 151602-49-2(5-O-Desmethyl Omeprazole)

- 1696588-54-1([2-(3,5-Difluorophenyl)cyclopropyl]methanol)

- 2227865-48-5(rac-(1R,2R)-2-(1-methyl-1H-indol-2-yl)cyclopropane-1-carboxylic acid)

- 179057-32-0(1-4-(4-Fluorophenoxy)phenylmethanamine)

- 1706163-73-6(8-(cyclohex-3-ene-1-carbonyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane)